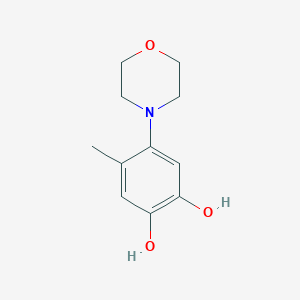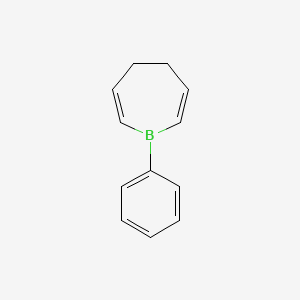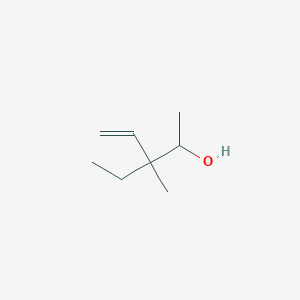
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound is known for its unique chemical structure, which includes a morpholine ring attached to the benzene ring. The presence of the morpholine ring imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 4-methylphenol as the primary starting materials.
Reaction with Morpholine: The 4-methylphenol is reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Oxidation: The resulting intermediate is then oxidized to form the final product, 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)-.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Hydroquinones are the primary products of reduction reactions.
Substitution: The products of substitution reactions depend on the nature of the substituent introduced.
科学的研究の応用
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to cell signaling, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
4-Methylcatechol: Similar in structure but lacks the morpholine ring.
3,4-Dihydroxytoluene: Another catechol derivative with different substituents.
Homocatechol: A catechol with a different substitution pattern.
Uniqueness
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
61155-53-1 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
4-methyl-5-morpholin-4-ylbenzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c1-8-6-10(13)11(14)7-9(8)12-2-4-15-5-3-12/h6-7,13-14H,2-5H2,1H3 |
InChIキー |
FISMAGXKWLAPBH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N2CCOCC2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)


![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)


![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)



